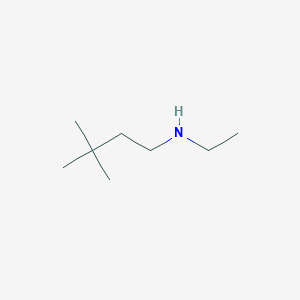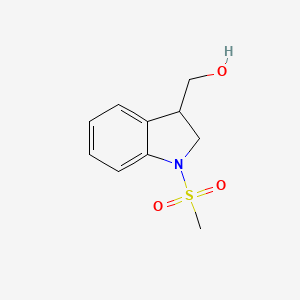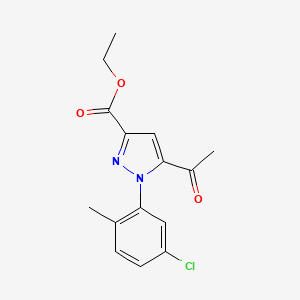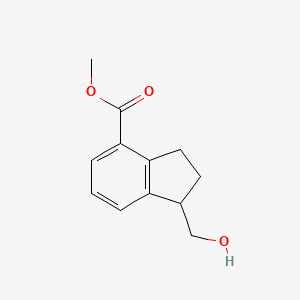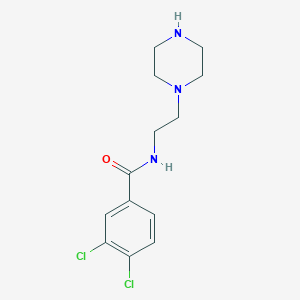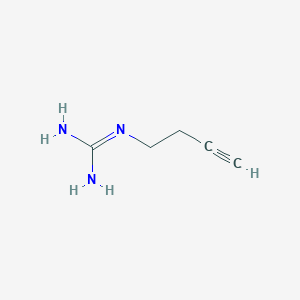
2-But-3-ynylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-But-3-ynylguanidine is an organic compound characterized by the presence of both a guanidine group and an alkyne group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylguanidine typically involves the guanylation of an appropriate alkyne precursor. One common method is the reaction of but-3-yn-1-amine with a guanidine derivative under catalytic conditions. Transition metal catalysts, such as copper or palladium, are often employed to facilitate the formation of the C-N bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2-But-3-ynylguanidine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions .
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted guanidines .
科学研究应用
2-But-3-ynylguanidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-But-3-ynylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the alkyne group can participate in covalent bonding with reactive sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
2-Butynylamine: Similar alkyne structure but lacks the guanidine group.
Guanidine: Contains the guanidine group but lacks the alkyne chain.
Propargylguanidine: Similar structure with a propargyl group instead of a butynyl group.
Uniqueness: 2-But-3-ynylguanidine is unique due to the combination of the alkyne and guanidine groups, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
属性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC 名称 |
2-but-3-ynylguanidine |
InChI |
InChI=1S/C5H9N3/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H4,6,7,8) |
InChI 键 |
LLGQWTDBKXKVDW-UHFFFAOYSA-N |
规范 SMILES |
C#CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



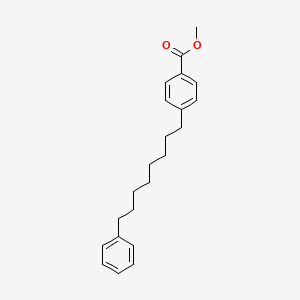
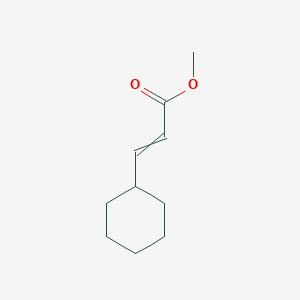
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
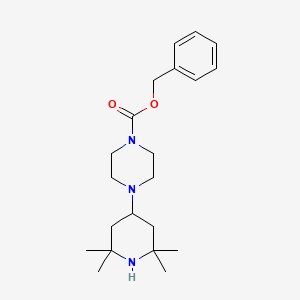
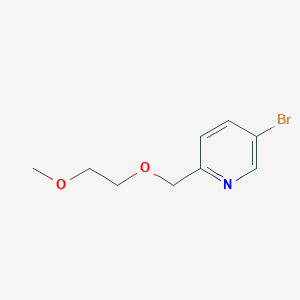

![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
